Ivermectin Impurity K originates from the degradation or metabolic pathways of Ivermectin. It is categorized as a process impurity, meaning it arises during the synthesis or storage of Ivermectin rather than being an intentional component of the drug formulation. The classification of this compound highlights its relevance in quality control and regulatory compliance within pharmaceutical manufacturing .
The synthesis of Ivermectin Impurity K typically involves partial reduction reactions of Ivermectin. Various methods have been documented, including:
These methods are essential for ensuring that the final pharmaceutical product meets purity standards required by regulatory agencies.
The molecular structure of Ivermectin Impurity K can be characterized as a dihydro derivative of Ivermectin. It possesses a complex structure typical of avermectins, featuring multiple rings and functional groups that contribute to its biological activity.
The stereochemistry around certain carbon centers plays a critical role in determining its biological properties and interactions with biological targets .
Ivermectin Impurity K can undergo several chemical reactions, primarily influenced by its functional groups. Notable reactions include:
These reactions highlight the importance of controlling environmental conditions during storage and formulation to maintain the integrity of Ivermectin products .
While Ivermectin itself acts by binding to glutamate-gated chloride channels in parasites, leading to paralysis and death, the mechanism by which Ivermectin Impurity K exerts any effects remains less well-defined. Preliminary studies suggest that impurities can alter the pharmacokinetics of the parent drug or may exhibit reduced biological activity compared to Ivermectin .
The presence of such impurities could potentially modify the drug's efficacy or safety profile, necessitating thorough evaluation during drug development.
These properties are crucial for formulation scientists when developing stable pharmaceutical formulations containing Ivermectin .
Ivermectin Impurity K serves primarily as a reference standard in analytical chemistry for quality control purposes within pharmaceutical manufacturing. Its identification and quantification are essential for:
Ivermectin Impurity K, designated in the European Pharmacopoeia as EP Impurity K, is chemically identified as (4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a (CAS No. 74567-01-4). This impurity arises during the semi-synthetic derivation of ivermectin from avermectin B1a/B1b precursors. Its structure retains the core 16-membered macrocyclic lactone ring characteristic of avermectins but features saturation at the C3-C4 and C22-C23 bonds (3,4,22,23-tetrahydro), along with demethylation at the C5 position (5-O-demethyl). These modifications distinguish it from parent ivermectin homologs (H₂B1a/H₂B1b) [1] [3] [8].
Alternative nomenclature includes:
Table 1: Standard Nomenclature of Ivermectin Impurity K
Systematic Name | Synonyms | Registry Number |
---|---|---|
(4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a | H4B1a isomers; 5-O-Demethyl-3,4,22,23-tetrahydro-avermectin A1a | 74567-01-4 |
The molecular formula of Impurity K is C₄₈H₇₆O₁₄, with a molecular weight of 877.11 g/mol. This contrasts with ivermectin B1a (C₄₈H₇₄O₁₄, MW 875.09 g/mol), reflecting two additional hydrogen atoms (from saturation at C3-C4) and the absence of a methyl group (-CH₃) due to demethylation at C5. Mass spectrometry confirms this through characteristic fragmentation patterns:
The impurity’s origin is traceable to biosynthetic anomalies in Streptomyces avermitilis fermentations, where incomplete methylation or premature hydrogenation occurs during avermectin production. Subsequent catalytic hydrogenation (to derive ivermectin) preserves this structural backbone [3] [9].
Table 2: Molecular Weight Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Difference vs. Ivermectin B1a |
---|---|---|---|
Ivermectin B1a (H₂B1a) | C₄₈H₇₄O₁₄ | 875.09 | Reference compound |
Ivermectin Impurity K | C₄₈H₇₆O₁₄ | 877.11 | +2H (C3-C4 saturation), -CH₃ (C5-demethylation) |
Avermectin B1a | C₄₈H₇₂O₁₄ | 873.08 | Unsaturated C22-C23 bond |
Impurity K exists as a mixture of C4 epimers – the (4R) and (4S) diastereomers – arising from chiral center inversion during biosynthesis. The C4 carbon’s stereochemistry influences the spatial orientation of the spiroketal ring system, potentially altering physicochemical behavior. These epimers co-elute in standard reversed-phase HPLC (e.g., USP methods) but may be resolvable using chiral stationary phases [3] [4] [9].
Key stereochemical features:
NMR studies (¹H, ¹³C, COSY) confirm epimerization through distinct chemical shifts for H-C4 protons:
Table 3: Stereochemical Attributes of Ivermectin Impurity K
Stereochemical Element | Epimer 1 | Epimer 2 | Analytical Impact |
---|---|---|---|
C4 configuration | 4R | 4S | Distinct NMR shifts; possible HPLC co-elution |
Aggregation tendency | Low | Moderate | May affect crystallization in isolation |
Biological activity | Not studied | Not studied | Presumed inactive (regulatory threshold: ≤0.2%) |
Solubility: Impurity K is lipophilic (log P ~3.5), mirroring ivermectin’s poor aqueous solubility (<0.1 mg/mL). It dissolves moderately in acetonitrile, methanol, and dimethyl sulfoxide but exhibits enhanced solubility in natural oils (e.g., avocado oil) when co-processed with surfactants like Span® 60. This property is leveraged in formulating oil-based topical products [5] [7].
Stability: The impurity demonstrates:
Solid-state behavior:
Table 4: Physicochemical Properties of Ivermectin Impurity K
Property | Characteristics | Analytical Method |
---|---|---|
Solubility | Water: <0.1 mg/mL; DMSO: 25 mg/mL; Avocado oil (co-processed): 1.8 mg/mL | Shake-flask HPLC |
Thermal stability | Decomposition onset: 185°C (DSC) | DSC/TGA |
Photostability | t₉₀ (5000 lux): 48 hours | ICH Q1B photostability test |
Crystal form | Orthorhombic plates (from ethanol) | XRPD |
All listed compounds: Ivermectin Impurity K, Avermectin B1a, Ivermectin B1a, 5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1a
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1